molecular formula C26H52O2 B1583635 Myristyl laurate CAS No. 22412-97-1

Myristyl laurate

Cat. No. B1583635
CAS RN: 22412-97-1
M. Wt: 396.7 g/mol
InChI Key: FNMPODAQERUMDD-UHFFFAOYSA-N
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Description

Myristyl Laurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Lauric acid tetradecan-1-yl ester, Lauric acid, tetradecyl ester, Tetradecyl dodecanoate, Myristyl laurate, Tetradecyl laurate .


Synthesis Analysis

A solvent-free biocatalytic process has been optimized for the synthesis of high-quality cetyl laurate, myristate, palmitate, and stearate . This enzymatic procedure follows the fundamental principles of Green Chemistry and leads to sustainable products .


Molecular Structure Analysis

The molecular weight of Myristyl Laurate is 396.69 and its formula is C26H52O2 . The SMILES representation of its structure is CCCCCCCCCCCC(OCCCCCCCCCCCCCC)=O .


Physical And Chemical Properties Analysis

Myristyl Laurate is a white to yellow waxy solid with a characteristic waxy odor . It is soluble in mineral oil and insoluble in water, isopropyl alcohol, ethyl alcohol, glycerol, and propylene glycol .

Scientific Research Applications

Cosmetics and Skin Care

Myristyl Laurate: is widely used in the cosmetics industry due to its emollient properties. It is a key ingredient in formulations where it imparts a smooth, silky feel to the skin without leaving an oily residue . It’s also used in lipsticks and other makeup products for its lubricating effects.

Pharmaceutical Carrier

In pharmaceuticals, Myristyl Laurate serves as an excipient, particularly as a carrier for active ingredients in topical medications. Its compatibility with the skin enhances the delivery of therapeutic agents .

Toxicology and Safety Studies

Myristyl Laurate: has been the subject of toxicological studies to assess its safety as a cosmetic ingredient. It has been found to be non-irritating to rabbit eyes and skin, and not a sensitizer in human repeat insult patch tests (RIPT). These studies support its safe use in consumer products .

Analytical Reference for Wax Esters

In analytical chemistry, Myristyl Laurate is used as a reference compound in the analysis of wax esters. It helps in identifying and quantifying wax ester components in various biological and environmental samples .

Surfactant Properties

Due to its molecular structure, Myristyl Laurate can act as a surfactant, reducing the surface tension of liquids. This property is exploited in formulations that require the mixing of oil and water, such as emulsions and creams .

properties

IUPAC Name

tetradecyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMPODAQERUMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066792
Record name Dodecanoic acid, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Dodecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Myristyl laurate

CAS RN

22412-97-1
Record name Tetradecyl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22412-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Myristyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022412971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, tetradecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.863
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58U0NZN2BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Myristyl laurate/22412-97-1 The ester of myristyl alcohol and lauric acid. The ester obtained from … Myristyl laurate The fatty acid chloride was reacted with myristic acid in the presence of …
Number of citations: 27 journals.sagepub.com
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
… Lauryl isostearate Lauryl laurate Lauryl myristate" Lauryl oleate Lauryl palmitate Lauryl stearate Lignoceryl erucate Myristyl isostearate Myristyl laurate Myristyl myristate" Myristyl …
Number of citations: 2 brahston.com
AA Aydın, H Okutan - Solar Energy Materials and Solar Cells, 2011 - Elsevier
High-chain fatty acid esters have not been investigated for their thermal properties as phase change materials (PCMs) in thermal energy storage. A series of high-chain fatty acid esters …
Number of citations: 91 www.sciencedirect.com
M Ali, S Sultana, SR Mir - researchgate.net
… investigation of the methanolic extract led to isolate two known fatty acid esters identified as n-decanyl dodecanoate (decyl laurate, 1), and n-tetradecyl dodecanoate (myristyl laurate, 2), …
Number of citations: 0 www.researchgate.net
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
The CIR Expert Panel assessed the safety of 237 alkyl esters for use in cosmetics, concluding that these ingredients are safe in cosmetic formulations in the present practices of use and …
Number of citations: 2 www.cir-safety.org
A Yıldırım, S Mudaber, S Öztürk - European Journal of Lipid …, 2019 - Wiley Online Library
Biological wax esters are important commercial products used in various industrial and medicinal fields. These valuable compounds can be synthesized via several chemical and …
Number of citations: 13 onlinelibrary.wiley.com
DK Döğüşcü - Solar Energy Materials and Solar Cells, 2019 - Elsevier
This paper deals with the synthesis, characterization, thermal properties and thermal reliability of 1-tetradecanol and 1-octadecanol-succinic acid esters as a novel solid–liquid phase …
Number of citations: 11 www.sciencedirect.com
H Lu, JC Wojtowicz, IA Butovich - Chemistry and physics of lipids, 2013 - Elsevier
… Eleven authentic wax esters (lauryl laurate, myristyl laurate, myristyl myristate, palmityl laurate, palmityl palmitate, stearyl stearate, behenyl stearate, palmityl oleate, stearyl oleate, …
Number of citations: 25 www.sciencedirect.com
PA Tisdall, GD Roberts, JP Anhalt - Journal of Clinical …, 1979 - Am Soc Microbiol
Identification of 18 mycobacterial species was performed by analysis of profiles obtained by using gas-liquid chromatography. Organisms were saponified in methanolic NaOH, and the …
Number of citations: 131 journals.asm.org
N Sarier, E Onder - Thermochimica acta, 2012 - Elsevier
An organic phase change material (PCM) possesses the ability to absorb and release large quantity of latent heat during a phase change process over a certain temperature range. The …
Number of citations: 674 www.sciencedirect.com

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